molecular formula C12H12N2O B8608319 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)

1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)

Cat. No.: B8608319
M. Wt: 200.24 g/mol
InChI Key: VBCKKGOFHXBKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is an organic compound characterized by the presence of two cyano groups and a t-butoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) typically involves the introduction of cyano groups and a t-butoxy group onto a benzene ring. One common method involves the reaction of 1,2-dicyanobenzene with t-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI).

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The t-butoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dicyanobenzene: Lacks the t-butoxy group, making it less soluble and potentially less reactive.

    3-t-Butoxybenzene: Lacks the cyano groups, reducing its ability to participate in certain chemical reactions.

    1,2-Dicyano-4-t-butoxybenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity

Uniqueness

1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is unique due to the combination of cyano and t-butoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N2O/c1-12(2,3)15-11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3

InChI Key

VBCKKGOFHXBKQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

As in Synthesis Example 1 but using 1.73 grams of 1,2-dicyano-3-nitrobenzene and 2.20 grams of t-butylalcohol, there was obtained 1.40 grams of 1,2-dicyano-3-t-butoxybenzene (yield of 70%). Next, as in Synthesis Example 1 but using 1.40 grams of this benzene compound and 0.58 gram of BBr3, there was obtained 2.9 grams of the end product (yield 60%, mp 184°-186° C.).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

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